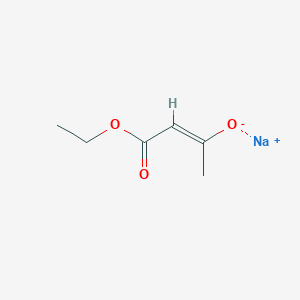

Ethyl acetoacetate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate, is an organic compound with the molecular formula C₆H₉NaO₃. It is the sodium salt of ethyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its ability to form enolates, which are highly reactive intermediates in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate sodium salt is typically prepared through the Claisen condensation of ethyl acetate in the presence of sodium metal or sodium ethoxide. The reaction involves the deprotonation of ethyl acetate to form an enolate, which then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of ethyl acetoacetate. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethyl acetate with sodium metal or sodium ethoxide under controlled conditions. The reaction mixture is then acidified, washed, dried, and distilled under reduced pressure to obtain the refined product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl acetoacetate sodium salt undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sodium salt can react with alkyl halides to form alkylated derivatives.

Condensation Reactions: It can participate in condensation reactions to form cyclic compounds such as pyridines, quinolines, and pyrazoles.

Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides in the presence of a base.

Condensation Reactions: Various aldehydes or ketones under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Alkylated Derivatives: Formed through nucleophilic substitution.

Cyclic Compounds: Formed through condensation reactions.

Ethyl 3-Hydroxybutyrate: Formed through reduction.

Applications De Recherche Scientifique

Ethyl acetoacetate sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of ethyl acetoacetate sodium salt involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution, condensation, and other reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Ethyl acetoacetate sodium salt is similar to other β-keto esters such as methyl acetoacetate and diethyl malonate. it is unique in its ability to form stable enolates, making it highly versatile in organic synthesis. Similar compounds include:

Methyl Acetoacetate: Another β-keto ester with similar reactivity but different physical properties.

Diethyl Malonate: Used in malonic ester synthesis, similar to the acetoacetic ester synthesis

This compound stands out due to its stability and reactivity, making it a valuable reagent in various chemical transformations.

Activité Biologique

Ethyl acetoacetate sodium salt, a sodium salt of ethyl acetoacetate, is an important compound in organic synthesis and has garnered attention for its biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Formula

- Chemical Formula: C6H9NaO3

- Molecular Weight: 158.13 g/mol

- Appearance: Typically a white to off-white solid.

This compound is derived from ethyl acetoacetate, which is an ethyl ester of acetoacetic acid. The compound plays a crucial role in various chemical reactions, particularly in the synthesis of heterocyclic compounds.

-

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .

- Antioxidant Properties

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, demonstrating its potential as a natural preservative in food products .

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage. The IC50 value was determined to be approximately 25 µg/mL .

Study 3: Anti-inflammatory Response

A controlled experiment involving murine models showed that administration of this compound reduced paw edema by 40% compared to the control group, suggesting its potential use in treating inflammatory conditions .

Applications

-

Pharmaceutical Industry

- Used as an intermediate in the synthesis of pharmaceuticals due to its versatile reactivity.

-

Food Industry

- Acts as a flavoring agent and preservative due to its antimicrobial properties.

-

Agricultural Chemistry

- Investigated for potential use as a biopesticide due to its biological activity against plant pathogens.

Propriétés

IUPAC Name |

sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLPINAPVLRJBZ-FXRZFVDSSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.